5-Bromo-2-(oxan-4-ylsulfanyl)pyridine
Overview
Description
5-Bromo-2-(oxan-4-ylsulfanyl)pyridine is a compound of significant interest in scientific research due to its unique physical and chemical properties. It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and an oxan-4-ylsulfanyl group at the 2nd position. This compound has a molecular formula of C10H12BrNOS and a molecular weight of 274.18 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine typically involves the reaction of 5-bromopyridine with oxan-4-ylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(oxan-4-ylsulfanyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The oxan-4-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can undergo reduction to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and alkyl halides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
5-Bromo-2-(oxan-4-ylsulfanyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. It can also interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(tetrahydro-2H-pyran-4-ylsulfanyl)pyridine
- 5-Bromo-2-(methylsulfanyl)pyridine
- 5-Bromo-2-(ethylsulfanyl)pyridine
Uniqueness
5-Bromo-2-(oxan-4-ylsulfanyl)pyridine is unique due to the presence of the oxan-4-ylsulfanyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed with other related compounds .
Properties
IUPAC Name |
5-bromo-2-(oxan-4-ylsulfanyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXANAINAMQCCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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